

# 2-Bromo-8-iododibenzothiophene molecular weight and formula

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **2-Bromo-8-iododibenzothiophene**

Cat. No.: **B1446004**

[Get Quote](#)

An In-Depth Technical Guide to **2-Bromo-8-iododibenzothiophene**: A Strategic Building Block for Advanced Materials and Drug Discovery

## Abstract

This technical guide provides a comprehensive overview of **2-Bromo-8-iododibenzothiophene**, a specialized heterocyclic compound of significant interest to researchers in materials science and drug development. We will delve into its core physicochemical properties, explore the strategic advantage conferred by its unique dual-halogen substitution pattern, propose a logical synthetic pathway, and detail its applications. The inherent orthogonal reactivity of the bromo and iodo substituents makes this molecule a highly versatile and valuable building block for the synthesis of complex, functionalized dibenzothiophene derivatives.

## Introduction to the Dibenzothiophene Scaffold

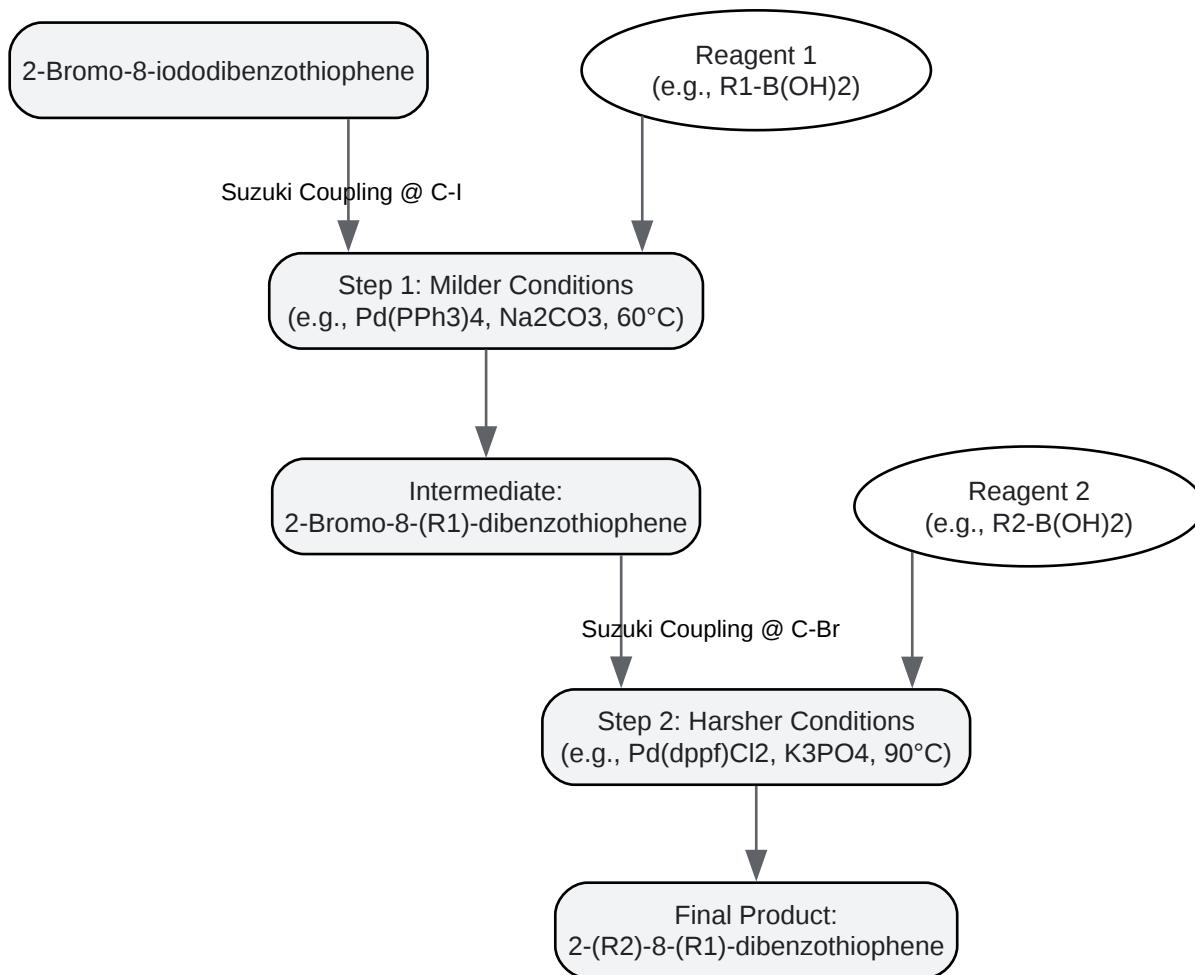
The dibenzothiophene core, a sulfur-containing polycyclic aromatic hydrocarbon, is recognized as a "privileged structure" in medicinal chemistry and a robust component in materials science. [1][2] Its rigid, planar structure and electron-rich nature impart favorable electronic properties and metabolic stability. Dibenzothiophene derivatives have been extensively investigated for a wide range of biological activities, including anti-cancer, anti-microbial, and anti-inflammatory properties.[1][2] In the realm of organic electronics, this scaffold is a cornerstone for developing high-performance materials for Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs).[3][4]

**2-Bromo-8-iododibenzothiophene** (CAS No. 1206544-88-8) emerges as a particularly strategic derivative.[3][5][6] Its distinction lies in the presence of two different halogen atoms at specific positions, which can be addressed selectively in subsequent chemical transformations. This guide will elucidate the properties and potential of this key synthetic intermediate.

## Physicochemical Properties

**2-Bromo-8-iododibenzothiophene** is a solid, off-white crystalline powder under standard conditions.[3][6] Its core data, essential for experimental design, are summarized below.

| Property          | Value                                                      | Source(s) |
|-------------------|------------------------------------------------------------|-----------|
| CAS Number        | 1206544-88-8                                               | [3][5][7] |
| Molecular Formula | C <sub>12</sub> H <sub>6</sub> BrIS                        | [3][5]    |
| Molecular Weight  | 389.05 g/mol                                               | [3][5][6] |
| Appearance        | White to off-white powder/crystal                          | [3][6]    |
| Melting Point     | 206.0 - 212.0 °C                                           | [3][6]    |
| Purity (Typical)  | >97.0% (by GC)                                             | [6]       |
| Storage           | Recommended cool, dark place (<15°C), protected from light | [5]       |


## The Strategic Advantage: Orthogonal Reactivity

The primary value of **2-Bromo-8-iododibenzothiophene** in synthetic chemistry stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. This "orthogonal reactivity" allows for selective, stepwise functionalization, providing unparalleled control in the construction of complex molecules.[3]

**Causality of Reactivity:** In transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), the rate-determining step is often the oxidative addition of the organohalide to the metal center (e.g., Palladium(0)). The C-I bond is weaker and more polarizable than the C-Br bond, making it significantly more reactive. Consequently, one can

selectively perform a coupling reaction at the iodine-bearing position under milder conditions, leaving the bromine atom intact for a subsequent, different transformation under more forcing conditions.[3]

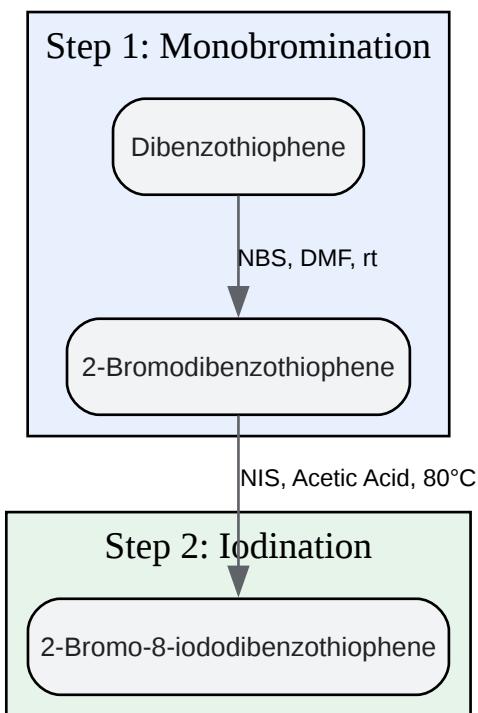
This stepwise approach is critical for building asymmetric molecules and creating diverse chemical libraries from a single, advanced precursor, which is a cornerstone of modern drug discovery and materials development.



[Click to download full resolution via product page](#)

Caption: Orthogonal Suzuki coupling workflow.

## Synthetic Strategy and Methodologies


While specific proprietary synthesis methods may vary, a logical and scalable synthetic route to **2-Bromo-8-iododibenzothiophene** can be devised from commercially available

dibenzothiophene based on established organohalogen chemistry. The primary challenge is achieving the desired 2,8-disubstitution pattern with two different halogens.

**Proposed Synthetic Pathway:** A sequential halogenation approach is the most logical strategy.

- Step 1: Electrophilic Bromination. Dibenzothiophene can undergo electrophilic aromatic substitution. Reaction with a controlled amount of a brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent (e.g., DMF or  $\text{CCl}_4$ ) would preferentially yield 2-bromodibenzothiophene. The 2 and 8 positions are the most electronically activated for this type of reaction.
- Step 2: Directed Iodination. The subsequent iodination of 2-bromodibenzothiophene must be directed to the 8-position. This can be achieved using an iodinating agent such as N-Iodosuccinimide (NIS) or a mixture of iodine and an oxidizing agent (e.g.,  $\text{HIO}_3$ ) in an acidic medium like acetic acid. The existing bromo-substituent, being an ortho-, para-director (though deactivating), will direct the incoming electrophile ( $\text{I}^+$ ) to the available activated positions, including the 8-position. Careful optimization of reaction conditions would be required to maximize the yield of the desired 2,8-isomer over other possibilities.

This protocol is self-validating as the progress of each step can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.



[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis workflow.

## Applications in Research and Development

The utility of **2-Bromo-8-iododibenzothiophene** spans two major, high-value research areas.

### Materials Science and Organic Electronics

The dibenzothiophene core provides excellent thermal and chemical stability, which is a critical requirement for materials used in electronic devices.<sup>[3]</sup> **2-Bromo-8-iododibenzothiophene** serves as a key building block for:

- **OLED Host Materials:** By coupling different aromatic groups at the 2- and 8-positions, researchers can synthesize novel host materials for phosphorescent OLEDs (PhOLEDs), tuning the energy levels (HOMO/LUMO) to optimize charge injection and transport.<sup>[4]</sup>
- **Organic Semiconductors:** The ability to create well-defined, extended  $\pi$ -conjugated systems through sequential coupling reactions allows for the development of new organic semiconductors for OFETs, where charge carrier mobility is paramount.<sup>[3][8]</sup>

- Photovoltaic Materials: It can be used to construct donor or acceptor molecules for the active layer in OPV devices, enabling precise control over the material's optical absorption and electronic properties.[3]

## Drug Discovery and Medicinal Chemistry

In drug development, generating a library of structurally diverse but related compounds is essential for exploring the Structure-Activity Relationship (SAR).

- Scaffold for Novel Compounds: **2-Bromo-8-iododibenzothiophene** is an ideal starting point for creating libraries of novel drug candidates.[3] The dibenzothiophene scaffold itself is present in various biologically active molecules.[1][2]
- Fine-Tuning of Biological Activity: By introducing one substituent at the 8-position (via the C-I bond) and another at the 2-position (via the C-Br bond), medicinal chemists can systematically probe how different functional groups in distinct spatial orientations affect the target binding and overall pharmacological profile of the molecule. This controlled, dual-vector diversification is highly efficient for lead optimization.

## Conclusion

**2-Bromo-8-iododibenzothiophene** is more than a simple chemical intermediate; it is a strategic platform for innovation. Its defining feature—the orthogonal reactivity of its two distinct halogen substituents—provides an exceptional degree of control for synthetic chemists. This enables the efficient and precise construction of complex, asymmetrically functionalized dibenzothiophenes. For researchers and professionals in drug discovery and materials science, this compound is a powerful tool for accelerating the development of next-generation pharmaceuticals and high-performance organic electronic materials.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. leapchem.com [leapchem.com]
- 4. ossila.com [ossila.com]
- 5. calpaclab.com [calpaclab.com]
- 6. 2-Bromo-8-iododibenzothiophene | 1206544-88-8 | Tokyo Chemical Industry Co., Ltd. (APAC) [tcichemicals.com]
- 7. 2-Bromo-8-iododibenzothiophene | 1206544-88-8 [chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [2-Bromo-8-iododibenzothiophene molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1446004#2-bromo-8-iododibenzothiophene-molecular-weight-and-formula]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)